molecular formula C12H19N3O B1476092 1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2092091-71-7

1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

Cat. No.: B1476092
CAS No.: 2092091-71-7
M. Wt: 221.3 g/mol
InChI Key: DYKQRWSKJAPXGA-UHFFFAOYSA-N
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Description

1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-pyrrol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-8-11-4-3-7-15(9-11)12(16)10-14-5-1-2-6-14/h1-2,5-6,11H,3-4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKQRWSKJAPXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one, also known by its CAS number 2092091-71-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₉N₃O
  • Molecular Weight : 221.3 g/mol
  • IUPAC Name : this compound

These properties suggest that the compound may interact with biological systems in various ways, particularly through its nitrogen-containing heterocycles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, which share structural similarities with this compound. For instance, pyrrole benzamide derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Such findings suggest that similar derivatives could exhibit comparable efficacy.

Cytotoxicity Studies

A quantitative structure–activity relationship (QSAR) analysis has been conducted on various compounds related to piperidine and pyrrole structures. This analysis indicated that modifications in the molecular structure significantly affect cytotoxic activity against cancer cell lines. The study emphasized the importance of specific substituents on the piperidine ring for enhancing biological activity .

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of compounds similar to this compound suggest potential applications in treating neurological disorders. Compounds with piperidine moieties have been associated with modulation of neurotransmitter systems, indicating possible anxiolytic or antidepressant effects .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both the piperidine and pyrrole rings contributes to its interaction with various biological targets. A study focused on pyrrole derivatives revealed that specific functional groups could enhance antibacterial properties while others might increase cytotoxicity against cancer cells .

Data Table: Biological Activity Summary

Activity Type Observation Reference
AntimicrobialMIC values: 3.12 - 12.5 μg/mL against S. aureus
CytotoxicitySignificant activity against cancer cell lines
NeuropharmacologicalPotential anxiolytic effects
Structure–ActivityImportance of functional groups in activity

Case Study 1: Antibacterial Activity

A series of pyrrole derivatives were synthesized and tested for their antibacterial properties. Among them, compounds structurally related to this compound showed promising results against drug-resistant bacterial strains, indicating their potential as lead compounds for further development.

Case Study 2: Cancer Cell Line Studies

Research involving various piperidine-based compounds demonstrated their ability to induce apoptosis in human cancer cell lines. The findings suggested that modifications to the piperidine structure could enhance therapeutic efficacy while reducing toxicity.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its role as a potential therapeutic agent due to its interaction with various biological targets. Its structural features suggest it may exhibit activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study: Dopaminergic Activity

A study published in Drug Target Insights examined the dopaminergic activity of similar piperidine derivatives. Results indicated that these compounds could act as dopamine receptor agonists, which are crucial in treating disorders such as Parkinson's disease and schizophrenia .

CompoundActivityReference
1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-onePotential dopamine agonistDrug Target Insights

Medicinal Chemistry

In medicinal chemistry, the compound has been explored for its potential in synthesizing new drug candidates. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study: Synthesis of Analogues

Research focused on synthesizing analogues of this compound revealed that modifications at the piperidine ring significantly affected binding affinity to target receptors. This study emphasized the importance of structure-activity relationships (SAR) in developing more effective drugs .

ModificationBinding AffinityReference
Piperidine substitutionIncreasedCymitQuimica

Neuroscience Research

The compound's influence on neural pathways makes it a candidate for studying neuropharmacological effects. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Case Study: Neurotransmitter Modulation

A recent investigation into the modulation of neurotransmitter release showed that derivatives of this compound could enhance synaptic plasticity, a key factor in learning and memory processes . This finding positions it as a potential agent for cognitive enhancement.

EffectMechanismReference
Enhanced synaptic plasticityNeurotransmitter modulationINCB Report

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Reactant of Route 2
1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.